molecular formula C24H31ClN2O2 B15014159 N'-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide

Cat. No.: B15014159
M. Wt: 415.0 g/mol
InChI Key: HCXQFSJCTVKXCR-LGUFXXKBSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-(decyloxy)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide is unique due to its specific structural features, such as the presence of a decyloxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

415.0 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-decoxybenzamide

InChI

InChI=1S/C24H31ClN2O2/c1-2-3-4-5-6-7-8-11-18-29-22-16-14-20(15-17-22)24(28)27-26-19-21-12-9-10-13-23(21)25/h9-10,12-17,19H,2-8,11,18H2,1H3,(H,27,28)/b26-19+

InChI Key

HCXQFSJCTVKXCR-LGUFXXKBSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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